4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine

Anticancer Breast cancer Thiazole SAR

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine (CAS 843629-28-7) is a synthetic small molecule (MW 309.41 g/mol, molecular formula C₁₃H₁₅N₃O₂S₂) belonging to the 4-aryl-thiazol-2-amine class, distinguished by a pyrrolidine-1-sulfonyl substituent at the para-position of the 4-phenyl ring. It serves as a versatile precursor for constructing structurally diverse sulfonamide libraries incorporating thiazole, pyrazolo[5,1-c][1,2,4]triazine, chromen-2-one, and benzo[4,5]imidazo[1,2-a]pyridine moieties, with the benzenesulfonylpyrrolidine motif recognized as a privileged scaffold in medicinal chemistry.

Molecular Formula C13H15N3O2S2
Molecular Weight 309.4
CAS No. 843629-28-7
Cat. No. B2873719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine
CAS843629-28-7
Molecular FormulaC13H15N3O2S2
Molecular Weight309.4
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N
InChIInChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-3-5-11(6-4-10)20(17,18)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H2,14,15)
InChIKeyBIVMEIVPDOCVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine (CAS 843629-28-7): Core Scaffold & Procurement-Relevant Properties


4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine (CAS 843629-28-7) is a synthetic small molecule (MW 309.41 g/mol, molecular formula C₁₃H₁₅N₃O₂S₂) belonging to the 4-aryl-thiazol-2-amine class, distinguished by a pyrrolidine-1-sulfonyl substituent at the para-position of the 4-phenyl ring . It serves as a versatile precursor for constructing structurally diverse sulfonamide libraries incorporating thiazole, pyrazolo[5,1-c][1,2,4]triazine, chromen-2-one, and benzo[4,5]imidazo[1,2-a]pyridine moieties, with the benzenesulfonylpyrrolidine motif recognized as a privileged scaffold in medicinal chemistry [1]. Compound is commercially available from multiple vendors at 95–98% purity and is typically shipped at room temperature with recommended storage at 2–8 °C in sealed, dry conditions .

Why 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine Cannot Be Replaced by Common Thiazol-2-amine Analogs


Simple substitution of 4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine with unsubstituted 4-phenyl-thiazol-2-amine or alkyl-sulfonyl variants is inadvisable because the pyrrolidine-1-sulfonyl moiety introduces a distinct hydrogen-bond acceptor geometry and steric volume that critically modulate target engagement. In the Bashandy et al. library, the unsubstituted phenacyl bromide precursor (compound 1) was inactive against MCF-7 cells, whereas the cyano-substituted derivative built on the target scaffold (compound 2) achieved an IC₅₀ of 78.02 µM, demonstrating that even modest functionalization of the 2-position unlocks measurable antiproliferative activity [1]. Furthermore, regioisomeric relocation of the sulfonyl-pyrrolidine from the 4-phenyl (para) to the 3-phenyl (meta) position produces a distinct compound (CAS not specified) with reported antibacterial, rather than anticancer, activity profiles, underscoring that biological activity is tightly coupled to the precise substitution topology . The quantitative evidence below demonstrates that selection of this specific scaffold over close analogs directly determines whether meaningful anticancer or kinase-related activity is observed.

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Para-Pyrrolidine-Sulfonyl Derivative (Compound 2) vs. Unsubstituted Phenacyl Bromide Precursor

In the Bashandy et al. library of benzenesulfonylpyrrolidine-thiazole derivatives, the cyano-substituted analog built directly from the target compound scaffold (compound 2) demonstrated measurable antiproliferative activity in the MCF-7 human breast cancer cell line (IC₅₀ = 78.02 µM), whereas the unsubstituted phenacyl bromide precursor (compound 1) was evaluated and showed no meaningful activity [1]. This establishes that the 2-aminothiazole core alone is insufficient; functionalization at the 2-position of the thiazole ring (as enabled by the target compound's free amine) is a prerequisite for cytotoxicity in this series.

Anticancer Breast cancer Thiazole SAR

Evolution of Anticancer Potency Through 2-Position Functionalization: Compound 2 vs. Optimized Downstream Derivatives 18, 8, 41, and 28 in MCF-7 Cells

The target scaffold (compound 2) serves as the entry point for a chemical optimization campaign that yielded derivatives with up to 1.6-fold improvement in potency over doxorubicin. Compound 2 itself registered an IC₅₀ of 78.02 µM, while further elaboration produced compound 18 (benzo[f]chromen-3-one; IC₅₀ = 48.01 µM), compound 8 (thiazolylacrylonitrile; IC₅₀ = 49.11 µM), compound 41 (N-phenyl-4-thiazolidinone; IC₅₀ = 49.27 µM), and compound 28 (benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile; IC₅₀ = 49.78 µM) – all superior to the clinical comparator doxorubicin (IC₅₀ = 68.6 µM) [1]. The >1.6-fold potency gain relative to compound 2 demonstrates a clear structure-activity trajectory anchored on the target scaffold.

Anticancer SAR Lead optimization

Molecular Docking Evidence: DHFR Binding Affinity Ranking Places Compound 2 in the Active Series

Computational docking against human dihydrofolate reductase (DHFR, PDB ID: 4DFR) ranked compound 2 ninth out of 11 tested library members (docking score order: 41 > 18 > 28 > 8 > 16 > 10 > 22 > 27 > 2 > 30 > 1), placing it above the inactive precursor (compound 1, lowest rank) but below the most optimized leads [1]. This intermediate docking score is consistent with compound 2's role as a starting scaffold that can be elaborated into high-affinity DHFR binders such as compounds 41 and 18.

Molecular docking DHFR In silico screening

Comparative Scaffold Potential: Para-Substituted 2-Aminothiazole vs. 4-Aryl-5-Aminoalkyl-Thiazole-2-Amines as ROCK II Inhibitors

A distinct class of 4-aryl-5-aminoalkyl-thiazole-2-amines has been characterized as Rho-kinase II (ROCK II) inhibitors, with the most potent analog (compound 4v) achieving an IC₅₀ of 20 nM in an ELISA-based enzymatic assay [1]. No ROCK II inhibition data are available for the target compound. However, the target compound occupies a unique chemical space – it bears a free 2-amine and an unsubstituted 5-position on the thiazole ring – making it a complementary scaffold for kinase inhibitor design that is chemically orthogonal to the 5-aminoalkyl-substituted series. Researchers pursuing novel ROCK II or related kinase chemotypes may require the target scaffold to explore SAR around the 5-position, which is inaccessible from pre-functionalized 5-aminoalkyl analogs.

Kinase inhibition ROCK II Thiazole scaffolds

High-Impact Application Scenarios for 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine Based on Quantitative Evidence


Anticancer Library Synthesis: MCF-7-Focused Lead Optimization Starting from the Common Intermediate

The target compound is the validated common intermediate for generating focused libraries of benzenesulfonylpyrrolidine-thiazole hybrids with demonstrated activity against MCF-7 breast cancer cells. The Bashandy et al. study synthesized >40 derivatives from this single starting scaffold, with four compounds (18, 8, 41, 28) surpassing doxorubicin potency, achieving IC₅₀ values of 48.01–49.78 µM vs. 68.6 µM for doxorubicin [1]. Procurement of this specific intermediate is required to reproduce and extend this SAR series.

DHFR-Targeted Drug Discovery: Docking-Guided Optimization of the Benzenesulfonylpyrrolidine Scaffold

Computational docking against dihydrofolate reductase (DHFR, PDB: 4DFR) placed the target scaffold (compound 2) within an active binding series that ranked from rank 1 (compound 41) to rank 11 (inactive precursor compound 1) [1]. The intermediate docking position of compound 2 (rank 9) indicates it possesses a viable binding pose that can be optimized through structure-based design. Researchers requiring a DHFR-docking-competent benzenesulfonylpyrrolidine-thiazole scaffold for further elaboration should select this compound over non-docking analogs.

Kinase Inhibitor Scaffold Expansion: Exploring 5-Position SAR on the 4-Aryl-Thiazole-2-Amine Template

The 4-aryl-thiazole-2-amine class has produced potent ROCK II inhibitors (IC₅₀ = 20 nM for the lead compound 4v) [1]. Unlike existing 5-aminoalkyl-substituted leads, the target compound features an unsubstituted 5-position on the thiazole ring, enabling systematic SAR exploration at this vector. This synthetic accessibility makes it a strategic procurement choice for medicinal chemistry teams aiming to expand kinase inhibitor chemical space beyond pre-functionalized analogs.

Regioisomeric Selectivity Studies: Para- vs. Meta-Sulfonylpyrrolidine Pharmacological Profiling

The para-substituted target compound (CAS 843629-28-7) and its meta-substituted regioisomer (4-(3-(pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine) exhibit divergent biological activity profiles – the para isomer serves as an anticancer scaffold precursor, while the meta isomer is associated with antibacterial activity [1]. Procurement of both regioisomers enables side-by-side pharmacological profiling to map the positional dependence of target engagement and selectivity.

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